molecular formula C23H31N3O4 B589008 Desmethyl Ranolazine-d5 CAS No. 1329834-18-5

Desmethyl Ranolazine-d5

Cat. No. B589008
CAS RN: 1329834-18-5
M. Wt: 418.549
InChI Key: JQTKNELUBGGUKI-HLKXKAATSA-N
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Description

Desmethyl Ranolazine-d5 is a biochemical used for proteomics research . It has a molecular formula of C23H26D5N3O4 and a molecular weight of 418.54 .


Molecular Structure Analysis

The IUPAC name of this compound is N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide . The structure includes a piperazine ring, which is a key component of many pharmaceuticals .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 418.54 and a molecular formula of C23H26D5N3O4 . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Metabolite Analysis and Pharmacokinetics A study developed an enantioselective bioanalytical method using dispersive liquid-liquid microextraction (DLLME) and LC-MS/MS for the chiral analysis of ranolazine and its metabolite, Desmethyl Ranolazine (Simões, R. A., Barth, T., & Bonato, P. S., 2013). This method allowed for the detailed analysis of Desmethyl Ranolazine in microsomal media, providing a foundation for further pharmacokinetic studies and understanding the metabolism of ranolazine (Simões, R. A., Barth, T., & Bonato, P. S., 2013).

Cardioprotective Effects Research on ranolazine has shown that it reduces Ca2+ overload and oxidative stress, improving mitochondrial integrity to protect against ischemia-reperfusion injury in isolated hearts. These findings suggest that Desmethyl Ranolazine-d5, as a metabolite, could play a role in these cardioprotective mechanisms, potentially offering new avenues for the treatment of heart conditions beyond angina (Aldakkak, M., Camara, A. K., Heisner, J. S., Yang, M., & Stowe, D. F., 2011) (Aldakkak, M. et al., 2011).

Mechanistic Insights and Potential Therapeutic Applications The antiarrhythmic properties of ranolazine, demonstrated through its ability to inhibit late sodium current and potentially reduce ventricular tachycardia and fibrillation, suggest that this compound could be involved in similar therapeutic mechanisms. This highlights the potential for exploring this compound in the context of arrhythmia treatment and its underlying electrophysiological effects (Gupta, T., Khera, S., Kolte, D., Aronow, W. S., & Iwai, S., 2015) (Gupta, T. et al., 2015).

Mechanism of Action

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-17-6-5-7-18(2)23(17)24-22(29)15-26-12-10-25(11-13-26)14-19(27)16-30-21-9-4-3-8-20(21)28/h3-9,19,27-28H,10-16H2,1-2H3,(H,24,29)/i14D2,16D2,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTKNELUBGGUKI-HLKXKAATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1O)O)N2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747555
Record name N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)(~2~H_5_)propyl]piperazin-1-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1329834-18-5
Record name N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)(~2~H_5_)propyl]piperazin-1-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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